(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Overview
Description
Improved Synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
The compound (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is a significant building block in the synthesis of γ-secretase inhibitors, which are potential therapeutic agents for diseases like Alzheimer's. An improved method for synthesizing this compound has been developed, which includes a selective crystallization of epimeric menthylcarbamates. This step is crucial for the resolution process and is followed by a simultaneous cleavage of the carbamate and the lactam protecting group. The conditions for the epimerization of the undesired epimer were also optimized, enhancing the overall efficiency of the synthesis .
Crystallization-Induced Dynamic Resolution (CIDR)
A novel enantioselective synthesis approach for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one utilizes crystallization-induced dynamic resolution (CIDR). This method employs Boc-d-phenylalanine as a chiral resolving agent and 3,5-dichlorosalicylaldehyde as a racemization catalyst. The CIDR process is a key step in the synthesis sequence, allowing for the production of the compound with a high enantiomeric excess of 98.5% and an overall yield of 81%. This method represents a significant advancement in the synthesis of this compound due to its high efficiency and enantioselectivity .
Molecular Structure Analysis
While the provided data does not include detailed molecular structure analysis, the synthesis methods described in the papers suggest that the stereochemistry of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is of paramount importance. The high enantiomeric excess achieved indicates that the synthesized compound has a well-defined three-dimensional structure, which is likely crucial for its activity as a γ-secretase inhibitor .
Chemical Reactions Analysis
The synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves selective crystallization and epimerization, which are chemical reactions critical to obtaining the desired enantiomer. The simultaneous cleavage of the carbamate and lactam protecting groups indicates that the compound undergoes further chemical transformations post-resolution, which are essential for revealing the active amino lactam moiety .
Physical and Chemical Properties Analysis
The abstracts provided do not offer explicit information on the physical and chemical properties of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one. However, the successful synthesis and high enantiomeric excess imply that the compound has distinct physical properties that allow for selective crystallization and resolution. These properties are likely influenced by the compound's molecular structure and are critical for its application in medicinal chemistry .
Scientific Research Applications
Improved Synthesis Techniques : Hoffmann-Emery et al. (2009) described an improved synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, highlighting a method involving selective crystallization and simultaneous cleavage of the carbamate and lactam protecting groups (Hoffmann-Emery et al., 2009).
Intermediate for γ-Secretase Inhibitors : Cui Yan (2010) synthesized a key intermediate, (S)-5-methyl-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, of the γ-secretase inhibitor LY411575, demonstrating a scalable synthetic method that could be crucial for drug development (Cui Yan, 2010).
Enantioselective Synthesis for Drug Scaffolds : Karmakar et al. (2016) conducted an enantioselective synthesis of this compound, which is vital for γ-secretase inhibitors, using crystallization-induced dynamic resolution, achieving high yield and enantiomeric excess (Karmakar et al., 2016).
Exploration of Atropisomeric Properties : Namba et al. (2021) investigated the stereochemistry of N-acyl/N-sulfonyl derivatives of 5H-dibenzo[b,d]azepin-7(6H)-ones, a related compound, providing insights into the atropisomeric properties crucial for pharmaceutical applications (Namba et al., 2021).
Potential in Treatment of Diseases : Acosta Quintero et al. (2016) synthesized diastereoisomeric forms of a related compound, indicating its potential activity in the treatment of various diseases (Acosta Quintero et al., 2016).
Synthesis for γ-Secretase Inhibitors : Fauq et al. (2007) detailed an improved chemical synthesis of a γ-secretase inhibitor, where (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a crucial component, showcasing the compound's importance in developing treatments for diseases like Alzheimer's (Fauq et al., 2007).
Microwave-Assisted Synthesis : Deb et al. (2013) described a microwave-assisted one-pot synthesis method for 5H-dibenzo[b,d]azepin-6(7H)-ones, demonstrating an efficient way to synthesize related compounds, which could have implications in pharmaceutical research (Deb et al., 2013).
Safety And Hazards
Future Directions
The future directions for the study of “(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one” could involve further exploration of its biological activities, stereochemical properties, and potential applications in pharmaceutical chemistry . Additionally, the development of new synthetic strategies for the preparation of seven-membered heterocycles such as azepines and benzodiazepines could be a promising area of research .
properties
IUPAC Name |
(7S)-7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDGAHURPWFSKR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H](C(=O)NC3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648657 | |
Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one | |
CAS RN |
847926-88-9 | |
Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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